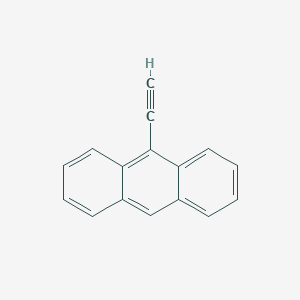

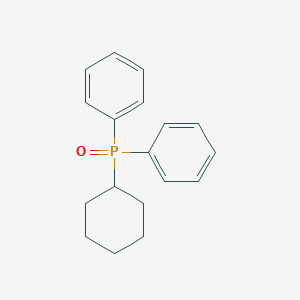

Cyclohexyldiphenylphosphine oxide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of cyclohexyldiphenylphosphine oxide involves several methods, including the base-mediated cyclization of 2-alkynylphenylphosphine oxides to form benzo[b]phosphole oxides with intense blue-green fluorescence, showcasing its potential in photophysical applications (Sanji et al., 2008). Another approach involves the reaction of (1,4-cyclohexadien-3-yl)phosphine oxides with secondary phosphine oxides, resulting in Michael-type addition products (Stankevič et al., 2012).

Molecular Structure Analysis

The molecular structure of cyclohexyldiphenylphosphine oxide and its complexes is characterized by X-ray crystallography. For example, complexes of lanthanide chlorides with tricyclohexylphosphine oxide show a pentagonal bipyramidal arrangement around the lanthanide ion, indicating the structural flexibility and coordination capabilities of these compounds (Lees & Platt, 2014).

Chemical Reactions and Properties

Cyclohexyldiphenylphosphine oxide is involved in various chemical reactions, such as the photocatalytic oxygenation of cyclohexene under visible light, demonstrating its utility in oxidation reactions (Mashita et al., 2019). It also catalyzes [4 + 2] annulation reactions for the synthesis of cyclohexenes, highlighting its role in facilitating complex organic transformations (Tran & Kwon, 2007).

Physical Properties Analysis

The physical properties of cyclohexyldiphenylphosphine oxide derivatives have been explored, particularly in terms of their application in organic photovoltaics. For instance, tricyclohexylphosphine-catalyzed cycloadditions with fullerenes result in cyclopentenofullerenes, which serve as n-type materials, offering insights into the material's electronic properties and potential applications in solar energy conversion (Wu et al., 2016).

Chemical Properties Analysis

The chemical properties of cyclohexyldiphenylphosphine oxide include its role in catalyzing the [4+2] annulation of α-alkylallenoates and olefins, leading to the synthesis of multisubstituted cyclohexenes. This process demonstrates the compound's versatility as a catalyst in organic synthesis, providing a variety of functionalized cyclohexene derivatives (Tran et al., 2011).

Applications De Recherche Scientifique

- Summary of the Application: Cyclohexyldiphenylphosphine oxide is utilized in photocatalytic processes. Specifically, it has been used in the oxygenation reaction of cyclohexene under blue light irradiation .

- Methods of Application or Experimental Procedures: The oxygenation reaction of cyclohexene was studied under the presence of a fourfold UO2 2+ complex with cyclohexyldiphenylphosphine oxide, [UO2(OPCyPh2)4]2+, and blue light irradiation at 436 nm in acetonitrile . This implies that a hydrogen atom at the allyl position is abstracted by photoexcited [UO2(OPCyPh2)4]2+ to give a cyclohexene radical and a U(V) intermediate .

- Results or Outcomes: As a result, 1,6-hexanedial, cyclohexene oxide, 2-cyclohexen-1-one, and 2-cyclohexen-1-ol were photocatalytically generated as oxygenated products with a turnover frequency of 6.7 h−1 . Under an O2 atmosphere, the former reacts with dissolved O2 to give 2-cyclohexen-1-one and 2-cyclohexen-1-ol .

Safety And Hazards

Propriétés

IUPAC Name |

[cyclohexyl(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21OP/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVUZKQDJNUMKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50160002 | |

| Record name | Cyclohexyldiphenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexyldiphenylphosphine oxide | |

CAS RN |

13689-20-8 | |

| Record name | Cyclohexyldiphenylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13689-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyldiphenylphosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013689208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyldiphenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyldiphenylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.